N-((2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(2-methoxy-4-((E)-2-nitrovinyl)phenoxy)tetrahydro-2H-pyran-3-yl)acetamide
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Overview
Description
2-Methoxy-4-(2’-nitrovinyl)phenyl-2-acetamido-2-deoxy-beta-glucopyranoside is a complex organic compound with significant applications in biochemical research. It is primarily used as a chromogenic substrate for various enzymatic assays, particularly for the detection and quantification of specific enzymes such as β-glucosidase and β-galactosidase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(2’-nitrovinyl)phenyl-2-acetamido-2-deoxy-beta-glucopyranoside involves multiple steps. One common method starts with the nitration of 2-methoxy-4-vinylphenol to introduce the nitro group. This is followed by the glycosylation of the nitrated compound with 2-acetamido-2-deoxy-beta-glucopyranosyl chloride under acidic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and glycosylation reactions, followed by purification steps such as recrystallization or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(2’-nitrovinyl)phenyl-2-acetamido-2-deoxy-beta-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitrovinyl group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products
The major products formed from these reactions include amino derivatives, reduced forms of the compound, and substituted phenyl derivatives .
Scientific Research Applications
2-Methoxy-4-(2’-nitrovinyl)phenyl-2-acetamido-2-deoxy-beta-glucopyranoside is widely used in scientific research for:
Enzymatic Assays: As a chromogenic substrate for β-glucosidase and β-galactosidase, it helps in the detection and quantification of these enzymes in various biological samples
Biochemical Studies: It is used to study enzyme kinetics and mechanisms.
Medical Research: It aids in the development of diagnostic assays for diseases related to enzyme deficiencies
Mechanism of Action
The compound acts as a substrate for specific enzymes. When β-glucosidase or β-galactosidase acts on it, the glycosidic bond is cleaved, releasing a chromogenic product that can be quantified spectrophotometrically. This allows researchers to measure enzyme activity and concentration in biological samples .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-(2-nitrovinyl)phenyl β-D-galactopyranoside
- 4-Methylumbelliferyl β-D-glucopyranoside
- 2-Nitrophenyl β-D-galactopyranoside
Uniqueness
2-Methoxy-4-(2’-nitrovinyl)phenyl-2-acetamido-2-deoxy-beta-glucopyranoside is unique due to its dual functionality as a chromogenic substrate for both β-glucosidase and β-galactosidase, making it versatile for various enzymatic assays .
Properties
Molecular Formula |
C17H22N2O9 |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2-methoxy-4-(2-nitroethenyl)phenoxy]oxan-3-yl]acetamide |
InChI |
InChI=1S/C17H22N2O9/c1-9(21)18-14-16(23)15(22)13(8-20)28-17(14)27-11-4-3-10(5-6-19(24)25)7-12(11)26-2/h3-7,13-17,20,22-23H,8H2,1-2H3,(H,18,21) |
InChI Key |
RMUOVPDSZVGLCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=C(C=C(C=C2)C=C[N+](=O)[O-])OC)CO)O)O |
Origin of Product |
United States |
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